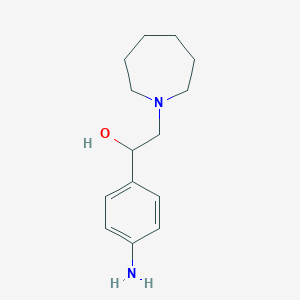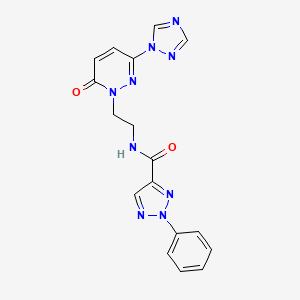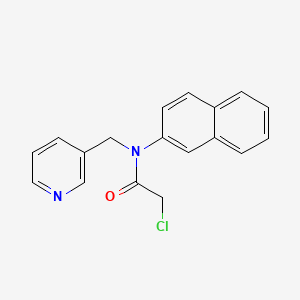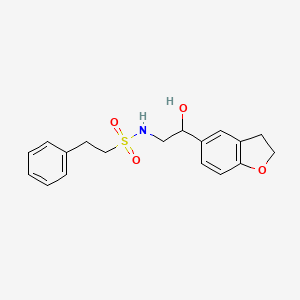
1-(4-Aminophenyl)-2-(azepan-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-2-(azepan-1-yl)ethanol, also known as 4-Amino-2-azepanone, is an organic compound with a molecular formula of C9H13NO2. This compound is a cyclic amine and has a variety of applications in chemical synthesis and scientific research. As a cyclic amine, 1-(4-Aminophenyl)-2-(azepan-1-yl)ethanol is a versatile building block in the synthesis of complex molecules. It is also a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
Development of NLO Active Polyurethanes
Research on novel azobenzene precursors for non-linear optical (NLO) active polyurethanes highlights the synthesis of derivatives through azocoupling reactions. These compounds, characterized by their molecular geometry, hyperpolarizability, and dipole moment, show potential in electro-optical applications due to their NLO efficiency, particularly at varying chromophore concentrations. This study provides a foundation for the development of advanced materials with potential applications in optical data storage and photonic devices (Jecs et al., 2009).
Synthesis of N-Heterocycles
Another study describes the synthesis of N-heterocycles, such as morpholines, piperazines, and azepines, using α-phenylvinylsulfonium salts. This process, notable for its high levels of regio- and diastereoselectivity, provides a concise method for producing stereodefined C-substituted N-heterocycles, which are valuable in various chemical synthesis applications and pharmaceutical research (Matlock et al., 2015).
Imaging Norepinephrine Transporters with PET
In the field of diagnostic imaging, compounds synthesized for inhibiting norepinephrine reuptake have been explored as potential radioligands for imaging central norepinephrine transporters (NET) with positron emission tomography (PET). This research is pivotal in developing diagnostic tools for neurological disorders (Schou et al., 2006).
Liquid Crystal Compounds
A study on the synthesis and characterization of novel nematic liquid crystal compounds points to the potential applications in display technologies. These compounds, synthesized via thermal condensation, exhibit significant liquid crystal properties, which could be leveraged in the development of advanced liquid crystal displays (LCDs) and other optical devices (Hasan, 2018).
Synthesis of Chiral Alcohols
Research into the efficient anti-Prelog’s bioreduction of specific acetophenones to produce chiral alcohols demonstrates the potential of certain enzymes in synthesizing key intermediates for pharmaceuticals. The optimization of reaction conditions to enhance enzyme activity underscores the importance of this research in drug synthesis and development (Yu et al., 2018).
Mécanisme D'action
Mode of Action
The presence of the benzene ring could allow for π-π stacking interactions with aromatic residues in proteins .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in signal transduction, enzymatic activity, and cellular metabolism .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to provide a comprehensive understanding .
Result of Action
Based on its structural features, it may influence cellular processes by interacting with various protein targets, potentially altering their function and resulting in downstream effects on cellular physiology .
Action Environment
The action, efficacy, and stability of “1-(4-Amino-phenyl)-2-azepan-1-yl-ethanol” could be influenced by various environmental factors. These could include pH, temperature, and the presence of other biomolecules. The benzene ring in the compound may contribute to its stability, while the amine and alcohol groups could influence its solubility and reactivity .
Propriétés
IUPAC Name |
1-(4-aminophenyl)-2-(azepan-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-13-7-5-12(6-8-13)14(17)11-16-9-3-1-2-4-10-16/h5-8,14,17H,1-4,9-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVLBFMXFUUKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(C2=CC=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-phenyl)-2-azepan-1-yl-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-(2,4-dichlorophenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2897370.png)
![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)
![1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2897373.png)
![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2897376.png)
![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2897377.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2897379.png)


![3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2897383.png)

![(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride](/img/structure/B2897386.png)

![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)